(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone
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Overview
Description
The compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core with a fluorine atom at the 6-position, a methyl group at the 2-position, and a methoxyphenyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxyphenyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
6-Fluoroquinoline: Similar structure but lacks the methoxyphenyl group.
2-Methylquinoline: Similar structure but lacks the fluorine atom and methoxyphenyl group.
Uniqueness
The uniqueness of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-methoxyphenyl)methanone lies in its combined structural features: the presence of a fluorine atom, a methyl group, and a methoxyphenyl group. These modifications can significantly alter its biological activity and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C18H18FNO2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18FNO2/c1-12-6-7-13-10-15(19)8-9-17(13)20(12)18(21)14-4-3-5-16(11-14)22-2/h3-5,8-12H,6-7H2,1-2H3 |
InChI Key |
DWHLOLBDLYBRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CC(=CC=C3)OC)C=CC(=C2)F |
Origin of Product |
United States |
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